2-Propanone, 1-(2-acetylcyclopentyl)-
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Overview
Description
2-Propanone, 1-(2-acetylcyclopentyl)- is an organic compound with a complex structure that includes a cyclopentyl ring and an acetyl group attached to a propanone backbone
Preparation Methods
The synthesis of 2-Propanone, 1-(2-acetylcyclopentyl)- can be achieved through several methods. One common approach involves the reaction of cyclopentanone with acetyl chloride in the presence of a base, such as pyridine, to form the acetylcyclopentyl intermediate. This intermediate is then reacted with propanone under acidic conditions to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Propanone, 1-(2-acetylcyclopentyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.
Condensation: Aldol condensation reactions can occur, forming larger molecules with new carbon-carbon bonds.
Scientific Research Applications
2-Propanone, 1-(2-acetylcyclopentyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(2-acetylcyclopentyl)- involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the acetyl group can undergo hydrolysis or substitution. These interactions can affect biological pathways and enzyme activities, leading to specific physiological effects.
Comparison with Similar Compounds
2-Propanone, 1-(2-acetylcyclopentyl)- can be compared with other similar compounds, such as:
Phenylacetone: Both compounds have a ketone group, but phenylacetone has a phenyl ring instead of a cyclopentyl ring, leading to different reactivity and applications.
Cyclopentylacetone: Similar in structure but lacks the acetyl group, resulting in different chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of 2-Propanone, 1-(2-acetylcyclopentyl)-, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
61764-78-1 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(2-acetylcyclopentyl)propan-2-one |
InChI |
InChI=1S/C10H16O2/c1-7(11)6-9-4-3-5-10(9)8(2)12/h9-10H,3-6H2,1-2H3 |
InChI Key |
CLGAQUVPTURZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCC1C(=O)C |
Origin of Product |
United States |
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